molecular formula C11H12N4O4 B3160572 4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione CAS No. 866132-03-8

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione

Cat. No.: B3160572
CAS No.: 866132-03-8
M. Wt: 264.24 g/mol
InChI Key: VUEKUXWWWJYJGL-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-thia-3,5,10,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4-triene-9,11-dione
  • ethyl 4-(4-chlorophenyl)-7-thia-2,5,10-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene-10-carboxylate

Uniqueness

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[64002,6]dodeca-1(8),2,5-triene-10,12-dione stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-13-9(17)7-8-6(5-15(12-8)3-4-16)19-10(7)14(2)11(13)18/h5,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKUXWWWJYJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=NN(C=C3O2)CCO)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120266
Record name 2-(2-Hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3′,4′:4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-03-8
Record name 2-(2-Hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3′,4′:4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866132-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxyethyl)-5,7-dimethyl-2H-pyrazolo[3′,4′:4,5]furo[2,3-d]pyrimidine-6,8(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Reactant of Route 2
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Reactant of Route 3
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Reactant of Route 4
Reactant of Route 4
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Reactant of Route 5
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione
Reactant of Route 6
Reactant of Route 6
4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione

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